molecular formula C6H7BFNO2S B8207313 (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid

Cat. No.: B8207313
M. Wt: 187.00 g/mol
InChI Key: MBKQRLWNNTVVMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps :

    Starting Materials: The reaction requires a halogenated pyridine derivative, such as 2-fluoro-3-(methylthio)pyridine, and a boronic acid derivative.

    Catalyst: A palladium catalyst, such as palladium acetate or palladium chloride, is used to facilitate the coupling reaction.

    Base: A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the boronic acid and activate it for the coupling reaction.

    Solvent: The reaction is typically carried out in an organic solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro or methylthio groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-3-(methylthio)pyridine): Lacks the boronic acid group, making it less versatile in coupling reactions.

    (2-Fluoro-4-(methylthio)pyridin-3-yl)boronic acid: A positional isomer with different reactivity and selectivity in chemical reactions.

    (3-Fluoro-2-(methylthio)pyridin-4-yl)boronic acid: Another isomer with distinct chemical properties.

Uniqueness

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group allows for versatile applications in Suzuki-Miyaura coupling, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2-fluoro-3-methylsulfanylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQRLWNNTVVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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